2-Chloro-6-methoxyphenol
Overview
Description
2-Chloro-6-methoxyphenol is an organic compound with the molecular formula C7H7ClO2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a chlorine atom and a methoxy group, respectively
Mechanism of Action
Target of Action
It is known that phenolic compounds, which include 2-chloro-6-methoxyphenol, often interact with proteins and enzymes in biological systems .
Mode of Action
Phenolic compounds are known to interact with biological systems through hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties . They can protect cells from oxidative stress, which can lead to cell damage and disease .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can protect cells from damage caused by harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-6-methoxyphenol are not fully understood yet. It is known that phenolic compounds, in general, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways. For instance, phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Phenolic compounds can influence cell function in several ways. They can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, some phenolic compounds have been found to inhibit the expression of certain genes, thereby influencing cellular functions .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules. These interactions could involve binding to these molecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that phenolic compounds can have long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of phenolic compounds can vary with dosage. At high doses, some phenolic compounds can have toxic or adverse effects .
Metabolic Pathways
Phenolic compounds can interact with various enzymes and cofactors, influencing metabolic pathways .
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, influencing their localization and accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyphenol typically involves the chlorination of 6-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where 6-methoxyphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Chloro-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Chlorophenol: Similar structure but lacks the methoxy group.
6-Methoxyphenol: Similar structure but lacks the chlorine atom.
4-Chloro-2-methoxyphenol: Another derivative with different substitution pattern.
Uniqueness: 2-Chloro-6-methoxyphenol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-chloro-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZALXFCHDRHZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222700 | |
Record name | Phenol, 2-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72403-03-3 | |
Record name | Phenol, 2-chloro-6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072403033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-chloro-6-methoxyphenol in Atonic?
A1: Identifying and quantifying impurities in technical grade products like Atonic is crucial for several reasons. Firstly, it helps ensure the efficacy and consistency of the product. Secondly, it plays a vital role in safety assessments. While this compound itself might not be currently regulated as a hazardous impurity, its presence needs to be carefully evaluated. Further research can determine its potential effects, whether synergistic, antagonistic, or neutral, when combined with the active ingredient or other impurities.
Q2: What is the concentration of this compound found in the technical product of Atonic?
A: The provided research indicates that five impurities were identified in the Atonic technical product. While the exact concentration of each impurity is not specified, the study states that the impurities ranged from 0.24% to 10.74% of the total composition. [, ] Further research is needed to determine the precise concentration of this compound within this range.
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